molecular formula C12H8Cl2O2S B1585763 4'-Chlorobiphenyl-4-sulfonyl chloride CAS No. 20443-74-7

4'-Chlorobiphenyl-4-sulfonyl chloride

Cat. No.: B1585763
CAS No.: 20443-74-7
M. Wt: 287.2 g/mol
InChI Key: NWYUSJMIHFIMTA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-Chlorobiphenyl-4-sulfonyl chloride typically involves the reaction of 4-chlorobiphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Chlorobiphenyl+Chlorosulfonic acid4’-Chlorobiphenyl-4-sulfonyl chloride\text{4-Chlorobiphenyl} + \text{Chlorosulfonic acid} \rightarrow \text{4'-Chlorobiphenyl-4-sulfonyl chloride} 4-Chlorobiphenyl+Chlorosulfonic acid→4’-Chlorobiphenyl-4-sulfonyl chloride

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the yield and purity of the product .

Chemical Reactions Analysis

4’-Chlorobiphenyl-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or thiols.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4’-Chlorobiphenyl-4-sulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Chlorobiphenyl-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to protein kinase C, thereby modulating its activity and influencing various cellular processes. The compound may also interact with other enzymes and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

4’-Chlorobiphenyl-4-sulfonyl chloride can be compared with other similar compounds such as:

  • 4-Fluorobiphenyl-4-sulfonyl chloride
  • 2-Bromobenzenesulfonyl chloride
  • 4-Iodobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. For example, 4’-Chlorobiphenyl-4-sulfonyl chloride is unique due to the presence of both a chlorobiphenyl group and a sulfonyl chloride moiety, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

4-(4-chlorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYUSJMIHFIMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383371
Record name 4'-Chlorobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20443-74-7
Record name 4′-Chloro[1,1′-biphenyl]-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20443-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chlorobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chlorobiphenyl-4-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

To a solution of 4′-chlorobiphenyl-4-sulfonic acid 12a (15.1 g ,78.1 mmol)in thionyl chloride (150 mL) is added a catalytic amount of N,N-dimethylformamide (0.3 mL). The reaction mixture is heated to reflux for 4 hr. The mixture is then cooled to room temperature, and concentrated under reduced pressure. Toluene is then added and the mixture is concentrated under reduced pressure. The solid crude product is then recrystallized with ethyl acetate and hexanes to give the solid desired product.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of the 4′-chlorobiphenyl-4-sulfonic acid in 100 mL of thionyl chloride is heated at reflux for 6 h, and the resulting homogeneous solution is then cooled to RT. The mixture is concentrated under reduced pressure and the residue is triturated with diethyl ether and dried to afford 9.8 g (95%) of 4′-chlorobiphenyl-4-sulfonyl chloride as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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